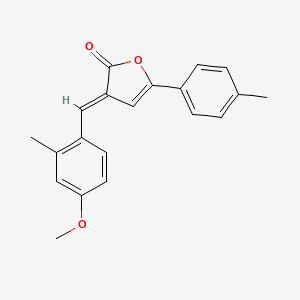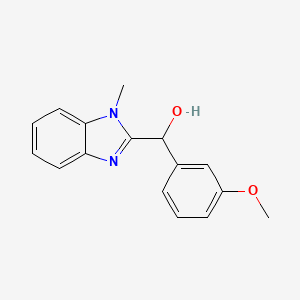![molecular formula C20H11Cl2F3N2O4 B5110376 N-(2,5-dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B5110376.png)
N-(2,5-dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide (also known as DCF-TMPB) is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DCF-TMPB is a member of the benzamide family and is structurally similar to other compounds that have been shown to have anti-inflammatory, anti-tumor, and anti-viral effects. In
作用机制
The mechanism of action of DCF-TMPB is not fully understood, but studies have shown that it acts on several cellular pathways. DCF-TMPB has been shown to inhibit the activity of several enzymes involved in cell proliferation, including cyclin-dependent kinases and topoisomerases. Additionally, DCF-TMPB has been shown to induce apoptosis (cell death) in cancer cells by activating several pro-apoptotic proteins.
Biochemical and Physiological Effects:
DCF-TMPB has been shown to have several biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory effects, DCF-TMPB has been shown to inhibit angiogenesis (the formation of new blood vessels), which is a crucial step in tumor growth and metastasis. Additionally, DCF-TMPB has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
DCF-TMPB has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, DCF-TMPB has been shown to have low toxicity, which makes it suitable for in vitro and in vivo experiments. However, there are also limitations to using DCF-TMPB in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific cellular pathways. Additionally, DCF-TMPB has been shown to have low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on DCF-TMPB. One area of research is to further investigate its mechanism of action and identify specific cellular pathways that it targets. Additionally, researchers could explore the potential of DCF-TMPB in combination therapies with other anti-cancer or anti-inflammatory drugs. Another area of research is to investigate the potential of DCF-TMPB in the treatment of viral infections, as some studies have shown that it has anti-viral effects. Finally, researchers could explore the potential of DCF-TMPB in the treatment of neurological diseases, as some studies have shown that it has neuroprotective effects.
合成方法
DCF-TMPB can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2,5-dichloroaniline with 2-nitro-4-trifluoromethylphenol in the presence of a catalyst to form 2,5-dichloro-4-nitrophenol. This compound is then reacted with benzoyl chloride to form DCF-TMPB.
科学研究应用
DCF-TMPB has been shown to have potential therapeutic applications in several areas of research. One of the most promising applications of DCF-TMPB is in the treatment of cancer. Studies have shown that DCF-TMPB has anti-tumor effects in several types of cancer cells, including breast, lung, and liver cancer cells. Additionally, DCF-TMPB has been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
属性
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2F3N2O4/c21-12-6-7-14(22)15(10-12)26-19(28)13-3-1-2-4-17(13)31-18-8-5-11(20(23,24)25)9-16(18)27(29)30/h1-10H,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSMTESGYFDRJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(5-methyl-2-furyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5110293.png)
![2-acetyl-3-(4-fluorophenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5110299.png)

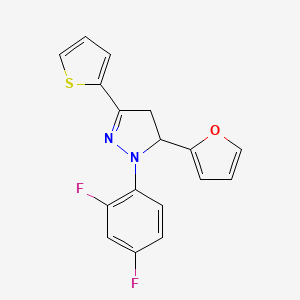
![1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5110315.png)
![N-(3-chlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide](/img/structure/B5110322.png)
![5-methyl-2-(4-nitrophenyl)-4-({[(1-propionyl-4-piperidinyl)methyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5110329.png)
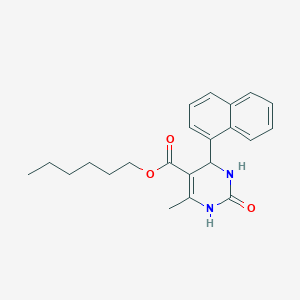
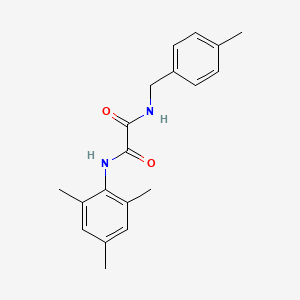
![1-{2-[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5110362.png)
![1-(4-chlorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine](/img/structure/B5110370.png)
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5110382.png)
